N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamine group at the 2-position and a piperazine moiety at the 4-position. This structural complexity makes it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and antimicrobial research .
Properties
IUPAC Name |
N,N-dimethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c1-19(2)14-17-4-3-12(18-14)20-7-9-21(10-8-20)13-11-15-5-6-16-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUPHQYKWPBIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dimethylamino group and a piperazine ring further substituted with a pyrazine moiety. This unique structure contributes to its biological activity and interaction with various cellular targets.
The primary mechanism of action for this compound involves the inhibition of protein kinases . Protein kinases are crucial enzymes that regulate various cellular functions by transferring phosphate groups from ATP to specific substrates, influencing cell growth, differentiation, and metabolism.
Target Pathways
The compound specifically targets several protein kinase pathways, leading to significant effects on cellular signaling. By inhibiting these pathways, it can disrupt processes such as cell proliferation and survival, which is particularly relevant in the context of cancer treatment.
This compound exhibits several important biochemical properties:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis.
| Property | Description |
|---|---|
| Molecular Formula | C15H20N6 |
| Inhibitory Concentration (IC50) | Ranges from 100 to 200 µM in cancer cells |
| Solubility | Soluble in DMSO and ethanol |
Case Studies and Research Findings
Recent research has highlighted the efficacy of this compound in various experimental settings:
- Cancer Cell Lines : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism involved the induction of apoptosis through the modulation of signaling pathways associated with cell survival.
- Antiviral Activity : Preliminary studies suggest potential antiviral activity against hepatitis E virus (HEV) by targeting nucleotide biosynthesis pathways, indicating broader implications for infectious disease treatment .
- Synthetic Pathways : The synthesis of this compound typically involves nucleophilic substitution reactions starting from commercially available precursors like 2-chloropyrimidine and pyrazine derivatives. The detailed synthetic route enhances understanding of its availability for research purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
- N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b) Key Difference: Replaces the pyrazin-2-yl-piperazine group with a nitro-triazole substituent. However, it may reduce solubility compared to the pyrazine-containing target compound .
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (235)
- Key Difference : Substitutes the pyrazin-2-yl group with a methyl group on the piperazine ring.
- Impact : The methyl group simplifies the structure but reduces aromatic interactions, likely diminishing kinase inhibition efficacy. The target compound’s pyrazine moiety may improve binding to kinase ATP pockets via π-π stacking .
Modifications to the Piperazine Linker
- 7-(4-(Pyrazin-2-ylmethyl)piperazin-1-yl)-imidazo[4,5-b]pyridine Derivatives Key Difference: Incorporates a pyrazin-2-ylmethyl group instead of a direct pyrazin-2-yl attachment.
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely involves Buchwald-Hartwig coupling (as seen in ), which is scalable but requires palladium catalysts .
- Kinase Inhibition : Pyrazine’s nitrogen-rich structure enhances interactions with kinase ATP pockets, as observed in CHK1 inhibitors .
- Antimicrobial Potential: Analogous nitro-triazole derivatives () suggest the target compound could be modified for dual kinase-antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
